Scopolamine hydrobromide
Overview
Description
Mechanism of Action
Target of Action
Scopolamine hydrobromide primarily targets the muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . These receptors play a crucial role in the parasympathetic nervous system and cholinergic signaling .
Mode of Action
This compound acts as a non-selective competitive inhibitor of M1-M5 mAChRs . It structurally mimics the natural neurotransmitter acetylcholine, allowing it to antagonize mAChRs . This interaction results in several therapeutic and adverse effects related to the alteration of the parasympathetic nervous system and cholinergic signaling .
Biochemical Pathways
This compound’s action on mAChRs affects various biochemical pathways. For instance, it has been found to regulate multiple signaling pathways in the context of viral infections, contributing to antiviral effects .
Pharmacokinetics
This compound’s pharmacokinetic properties include its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 20-40% . The compound is metabolized in the liver, specifically by the CYP3A4 enzyme . Its elimination half-life is approximately 5 hours . This compound can be administered in various ways, including orally, transdermally, and intravenously .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can inhibit the secretion of saliva and sweat, decrease gastrointestinal secretions and motility, cause drowsiness, dilate the pupils, increase heart rate, and depress motor function . These effects are primarily due to its anticholinergic properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as daily exposure to sunlight and soil composition can impact the growth of plants from which scopolamine is extracted . .
Biochemical Analysis
Biochemical Properties
Scopolamine hydrobromide acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect . It interacts with these receptors, blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . This interaction alters the biochemical reactions within the body, leading to its therapeutic effects .
Cellular Effects
This compound influences cell function by altering cell signaling pathways. By blocking muscarinic acetylcholine receptors, it disrupts the normal signaling processes within cells . This disruption can affect various cellular processes, including gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine . This binding interaction leads to changes in gene expression within the cells. As a result, the drug exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, long-term treatment with this compound has been shown to induce significant increases in locomotion and exploratory behavior in rats . The drug’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, studies have shown that the cognitive ability and spatial memory ability of mice with memory disorder significantly increased after four weeks of intragastric administration of this compound . High doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels . For instance, it is a substrate for the enzyme hyoscyamine 6β-hydroxylase, which is involved in the biosynthesis of scopolamine .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can be absorbed through the skin to cause effects . The drug’s distribution within the body can be influenced by various factors, including its interaction with transporters or binding proteins .
Subcellular Localization
Current knowledge suggests that the drug primarily interacts with muscarinic acetylcholine receptors, which are located in various compartments within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
Scopolamine can be synthesized through various methods. One common synthetic route involves the derivatization of plant-extracted scopolamine with 1-butylbromide via N-alkylation . Another method involves magnetic field-induced crystallization, which enhances the purity and recovery rate of scopolamine hydrobromide . The process includes alkalization, extraction with non-polar solvents, and purification via multiple liquid-liquid extraction .
Industrial Production Methods
Industrial production of scopolamine primarily relies on large-scale cultivation of plants like Duboisia myoporoides and Duboisia leichhardtii . These plants are rich in tropane alkaloids, which are then extracted and purified to obtain scopolamine. Biotechnological approaches, such as the use of callus cultures or genetically transformed hairy root cultures, are also being explored but are not yet competitive with traditional methods .
Chemical Reactions Analysis
Types of Reactions
Scopolamine undergoes various chemical reactions, including:
Oxidation: Scopolamine can be oxidized to form scopolamine N-oxide.
Reduction: Reduction of scopolamine can yield tropine derivatives.
Substitution: Scopolamine can undergo substitution reactions, such as N-alkylation to form derivatives like scopolamine butylbromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Alkyl halides, such as 1-butylbromide, are used for N-alkylation reactions.
Major Products
Oxidation: Scopolamine N-oxide.
Reduction: Tropine derivatives.
Substitution: Scopolamine butylbromide.
Scientific Research Applications
Scopolamine has a wide range of scientific research applications:
Chemistry: Used as a substrate for the synthesis of semisynthetic drugs like tiotropium bromide.
Biology: Employed in studies to understand the effects of anticholinergic drugs on the nervous system.
Medicine: Used to treat motion sickness, postoperative nausea, and vomiting.
Industry: Utilized in the production of pharmaceuticals and as a research tool in neuroscience.
Comparison with Similar Compounds
Scopolamine is often compared with other anticholinergic compounds, such as atropine and hyoscyamine . While all three compounds share similar mechanisms of action, scopolamine is unique due to its higher central nervous system activity and fewer peripheral side effects . Other similar compounds include:
Atropine: Used to treat bradycardia and as a pre-anesthetic agent.
Hyoscyamine: Used to treat gastrointestinal disorders.
Meclizine: Used to treat motion sickness and vertigo.
Dimenhydrinate: Another anticholinergic used for motion sickness.
Scopolamine’s unique properties make it a valuable compound in both medical and research settings.
Properties
CAS No. |
114-49-8 |
---|---|
Molecular Formula |
C17H21NO4.BrH C17H22BrNO4 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+; |
InChI Key |
WTGQALLALWYDJH-BKODDQECSA-N |
impurities |
(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |
Color/Form |
Viscous liquid |
melting_point |
387 °F (decomposes) (NTP, 1992) |
Key on ui other cas no. |
114-49-8 672-21-9 |
physical_description |
Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992) |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
shelf_life |
The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C; freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C). SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/ |
solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
Synonyms |
Apo Dimenhydrinate Apo-Dimenhydrinate Aviomarin Biodramina Calm X Calm-X Cinfamar Contramareo Dimen Heumann Dimen Lichtenstein Dimenhydrinate Dimetabs Dinate Diphenhydramine Theoclate DMH Dramamine Dramanate Gravol Heumann, Dimen Lünopharm, Reisetabletten Lichtenstein, Dimen Marmine Motion Aid Motion-Aid Nausicalm Reisegold Reisetabletten Lünopharm Reisetabletten ratiopharm Reisetabletten Stada Reisetabletten-ratiopharm Rodovan RubieMen Stada, Reisetabletten Superpep Theoclate, Diphenhydramine Travel Well TripTone Vertigo Vomex Vertigo-Vomex Vomacur Vomex A Vomisin Wehamine |
vapor_pressure |
7.18X10-9 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of scopolamine hydrobromide?
A1: this compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. [, , , , ] This means it binds to these receptors, preventing acetylcholine from binding and activating them.
Q2: What are the downstream effects of this compound's antagonism of muscarinic receptors?
A2: Blocking muscarinic receptors leads to a range of physiological effects, including reduced salivary and bronchial secretions, dilation of pupils, increased heart rate, and effects on the central nervous system such as sedation, amnesia, and reduced motion sickness. [, , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C17H21NO4·HBr. Its molecular weight is 384.26 g/mol. [, ]
Q4: Is there spectroscopic data available for this compound?
A4: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. Proton nuclear magnetic resonance spectroscopy (1H-NMR) has been employed to determine the absolute content of this compound and identify impurities like ethanol. [] UV spectrophotometry provides a rapid and accurate method for determining this compound concentration in injections. [, ] Additionally, surface-enhanced Raman spectroscopy (SERS) allows for sensitive and non-destructive detection of this compound in aqueous solutions. [, ]
Q5: How does the formulation of this compound affect its stability and delivery?
A5: Researchers are exploring various formulation strategies to optimize the delivery and stability of this compound. Microemulsions have shown promise for transdermal delivery, with factors like droplet size and viscosity influencing permeation rates. [, ] Nasal in situ gels based on chitosan and β-glycerophosphate exhibit sustained-release properties suitable for nasal administration. [] Additionally, orally disintegrating microencapsule tablets based on the NiMS system offer advantages for convenient administration and improved bioavailability. []
Q6: How is this compound absorbed and distributed in the body?
A6: this compound is well-absorbed following various routes of administration, including oral, transdermal, and intravenous. It readily crosses the blood-brain barrier, leading to its central nervous system effects. [, , , ]
Q7: How is this compound metabolized and excreted?
A7: this compound is primarily metabolized in the liver and excreted in urine. [, , ]
Q8: What animal models have been used to study the effects of this compound?
A8: Researchers have employed various animal models, including rats, mice, rabbits, and sheep, to investigate the effects of this compound on learning, memory, anxiety, and other physiological functions. [, , , , , , ]
Q9: Are there any clinical trials investigating the potential of this compound?
A9: Yes, clinical trials have explored the efficacy of this compound for various indications, including motion sickness, postoperative nausea and vomiting, and even treatment-resistant depression. [, ]
Q10: What are the known toxicities and side effects associated with this compound?
A10: this compound, particularly at higher doses, can cause adverse effects such as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment. [, , , ]
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